molecular formula C20H22N2O3S B2367332 1-(4-ethylphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 879927-87-4

1-(4-ethylphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No. B2367332
CAS RN: 879927-87-4
M. Wt: 370.47
InChI Key: LVNCMKBHHNVIIY-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C20H22N2O3S and its molecular weight is 370.47. The purity is usually 95%.
BenchChem offers high-quality 1-(4-ethylphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-ethylphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photochromic Behavior and Magnetic Relaxation

Compounds with structural similarities to the one have been synthesized and characterized, showing distinct magnetic behaviors and photochromic properties. For instance, multifunctional mononuclear complexes with bisthienylethenes have demonstrated field-induced slow magnetic relaxation and a change in color upon irradiation with light, indicating potential applications in materials science for data storage and sensing technologies (Cao et al., 2015).

Electrocatalytic Applications

Another area of research involves the electrochemical reduction of carbon dioxide. Imidazole derivatives, closely related to the compound of interest, have been studied for their ability to modulate this process, shifting the reaction course and promoting the formation of valuable products like carbon monoxide. Such studies underscore the potential of these compounds in environmental chemistry and sustainable energy conversion (Sun et al., 2014).

Inhibition Studies

Imidazole-2(3H)-thiones derivatives are explored for their inhibitory properties against enzymes like dopamine beta-hydroxylase, suggesting applications in pharmaceutical research for the development of therapeutic agents (McCarthy et al., 1990).

Corrosion Inhibition

Research on imidazole derivatives also extends to their use as corrosion inhibitors for metals. Studies have shown that certain imidazole compounds offer significant protection against corrosion in various environments, indicating their utility in materials science and engineering (Singh et al., 2017).

Structural and Molecular Analysis

Structural and molecular packing analyses of related compounds have provided insights into their crystal cohesion and potential for application in materials science, particularly in the design of new materials with specific optical or electronic properties (Estrada et al., 1987).

properties

IUPAC Name

1-(4-ethylphenyl)-3-(3-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-3-15-7-9-16(10-8-15)21-18-12-26(24,25)13-19(18)22(20(21)23)17-6-4-5-14(2)11-17/h4-11,18-19H,3,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNCMKBHHNVIIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethylphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

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